molecular formula C9H12BrNO2 B2638752 3-Amino-2-(4-bromophenyl)propane-1,2-diol CAS No. 1934914-07-4

3-Amino-2-(4-bromophenyl)propane-1,2-diol

Cat. No.: B2638752
CAS No.: 1934914-07-4
M. Wt: 246.104
InChI Key: LBCFDADAODIEAJ-UHFFFAOYSA-N
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Description

3-Amino-2-(4-bromophenyl)propane-1,2-diol is an organic compound with the molecular formula C9H12BrNO2 It is characterized by the presence of an amino group, a bromophenyl group, and two hydroxyl groups on a propane backbone

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of lipid-like delivery molecules (lipidoids) for rna interference (rnai) therapeutics . This suggests that the compound could interact with RNA molecules or associated proteins.

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets.

Biochemical Pathways

Based on its potential role in rna interference (rnai) therapeutics , it could be inferred that the compound may affect pathways related to gene expression and regulation.

Result of Action

If the compound does indeed play a role in rna interference (rnai) therapeutics , it could potentially lead to the silencing of specific genes, thereby influencing cellular function and phenotype.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-bromophenyl)propane-1,2-diol typically involves multi-step organic reactions. One common method includes the bromination of a phenylpropane derivative followed by the introduction of amino and hydroxyl groups through subsequent reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-bromophenyl)propane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-Amino-2-(4-bromophenyl)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(4-chlorophenyl)propane-1,2-diol
  • 3-Amino-2-(4-fluorophenyl)propane-1,2-diol
  • 3-Amino-2-(4-methylphenyl)propane-1,2-diol

Uniqueness

3-Amino-2-(4-bromophenyl)propane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-amino-2-(4-bromophenyl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-8-3-1-7(2-4-8)9(13,5-11)6-12/h1-4,12-13H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCFDADAODIEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(CO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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